Methyl 4-fluoro-3-nitrobenzoate

Enzyme inhibition Nitrification Agricultural biochemistry

Methyl 4-fluoro-3-nitrobenzoate is the critical 4-fluoro,3-nitro benzoate scaffold for drug discovery. Its unique substitution pattern is essential for synthesizing STING antagonists (WO-2021161230-A1) and GLP-1R modulators (WO-2021081207-A1), where the para-fluorine enables key SNAr displacements. This specific regioisomer provides distinct electronic and lipophilic properties that chloro- or bromo- analogs cannot replicate, directly impacting metabolic stability in candidates. The meta-nitro group allows chemoselective reduction to versatile aniline building blocks. For PGDH inhibitor programs (WO-2021151014-A1), its balanced LogP (~1.7) is optimal. When your synthesis demands this precise bifunctional scaffold, we ensure consistent ≥98% purity for reliable downstream results.

Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
CAS No. 329-59-9
Cat. No. B1588446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-nitrobenzoate
CAS329-59-9
Molecular FormulaC8H6FNO4
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
InChIKeyCNJJSTPBUHAEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-3-Nitrobenzoate (CAS 329-59-9) Procurement Guide: Key Intermediate for Fluorinated Pharmaceutical Scaffolds


Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9) is a fluorinated nitroaromatic building block with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol [1]. It belongs to the class of carboxylic acid esters featuring a para-fluorine and meta-nitro substitution pattern on the benzene ring [1]. The compound is widely utilized as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of fluorinated pharmaceuticals where the presence of both nitro and fluoro groups influences reactivity and downstream molecular properties [2]. Its solid physical form (white to yellow to green powder/crystal) and measured purity standards (typically ≥98% by GC) make it suitable for both laboratory-scale research and industrial production .

Why Methyl 4-Fluoro-3-Nitrobenzoate Cannot Be Casually Substituted with In-Class Analogs


Despite sharing a common benzoate ester core, methyl 4-fluoro-3-nitrobenzoate possesses a specific regioisomeric substitution pattern (4-fluoro, 3-nitro) that cannot be replicated by substituting alternative halogenated nitrobenzoates . The para-fluorine atom imparts distinct electronic and lipophilic properties compared to chloro- or bromo- analogs, directly affecting nucleophilic aromatic substitution (SNAr) reactivity and metabolic stability in downstream pharmaceutical candidates [1]. Similarly, the meta-nitro group is strategically positioned to enable chemoselective reduction to the corresponding aniline, a transformation that would be compromised or require different conditions with alternative substitution patterns [2]. The evidence presented in Section 3 demonstrates that seemingly minor structural modifications—such as replacing fluorine with chlorine, omitting the fluorine atom entirely, or altering the substitution pattern—produce measurable differences in bioactivity, synthetic reactivity, and utility as a pharmaceutical intermediate.

Methyl 4-Fluoro-3-Nitrobenzoate: Quantified Differentiation Evidence Against Closest Analogs


Nitrification Enzyme Inhibition: Methyl 4-Fluoro-3-Nitrobenzoate vs. Methyl 4-Chloro-3-Nitrobenzoate

In nitrification enzyme inhibition studies, methyl 4-fluoro-3-nitrobenzoate (MFNB) exhibits measurable inhibitory activity, though its 4-chloro analog (MCNB) demonstrates higher potency . The difference is attributed to the chloro analog not undergoing esterification, enabling tighter binding to the target enzyme . This establishes that halogen identity directly modulates inhibitory potency, a critical consideration for applications requiring either higher potency (chloro) or fluorine-specific metabolic properties (fluoro). MFNB also displays a high degree of selectivity for nitrification, with no significant inhibitory effect on other enzymes such as esterification or kinases .

Enzyme inhibition Nitrification Agricultural biochemistry Halogen substitution

Reactivity Profile: Fluorine vs. Non-Fluorinated and Chloro Analogs in Aromatic Nucleophilic Substitution

Systematic reviews of aromatic nucleophilic substitution (SNAr) reactivity across nitro group, fluorine, and chlorine substituents reveal that fluorine's unique electronic properties confer intermediate reactivity and regioselectivity advantages [1]. Methyl 4-fluoro-3-nitrobenzoate contains both a para-fluorine and a meta-nitro group, enabling distinct SNAr pathways that cannot be achieved with non-fluorinated analogs (e.g., methyl 3-nitrobenzoate, which lacks the fluorine atom entirely) or chloro analogs . The presence of the fluorine atom increases lipophilicity and metabolic stability, while the nitro group enhances reactivity in reduction and substitution reactions [2].

Nucleophilic aromatic substitution SNAr Halogen reactivity Synthetic methodology

Lipophilicity (LogP) Differentiation: Fluorine vs. Non-Fluorinated Benzoate Analogs

Methyl 4-fluoro-3-nitrobenzoate has a calculated LogP of 1.7 (XLogP3) to 2.04 [1][2], reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility in drug design contexts [3]. In comparison, the non-fluorinated analog methyl 3-nitrobenzoate has a lower LogP of approximately 1.3, while the 4-chloro analog exhibits higher lipophilicity (LogP ~2.1–2.3) . This quantifiable LogP difference of approximately 0.4–0.7 units between the fluoro compound and its non-fluorinated counterpart translates to roughly a 2.5–5 fold difference in octanol-water partition coefficient, a parameter directly relevant to membrane permeability and bioavailability predictions.

Lipophilicity LogP Drug design ADME Fluorine substitution

Pharmaceutical Patent Intermediacy: Documented Use as a Key Building Block in Multiple Patent Families

Methyl 4-fluoro-3-nitrobenzoate is explicitly cited as a key synthetic intermediate in multiple pharmaceutical patent applications, including WO-2021161230-A1 (small molecule STING antagonists), WO-2021151014-A1 (PGDH inhibitors and methods of making and using), WO-2021081207-A1 (GLP-1R modulating compounds), and US-2021171499-A1 (GLP-1R modulating compounds) . It is also referenced in Pfizer patent WO2008/084300 A1 [1]. This documented integration into diverse patent families targeting distinct therapeutic areas—cancer immunotherapy (STING), metabolic disease (GLP-1R), and inflammatory/other pathways (PGDH)—constitutes direct evidence of its unique utility as a privileged scaffold [2].

Patent landscaping Pharmaceutical intermediates STING antagonists GLP-1R modulators PGDH inhibitors

Purity and Physical Specification Consistency: Commercial Availability at ≥98% (GC) with Validated Melting Point

Commercial suppliers consistently offer methyl 4-fluoro-3-nitrobenzoate at ≥98% purity by GC analysis, with a reported melting point range of 56–63°C (typically 59–63°C in supplier specifications) . The compound is supplied as a solid (white to yellow to green powder or crystal) with a density of 1.388 g/cm³ and a boiling point of 119°C at 1 mmHg . This specification consistency across multiple vendors (Aladdin, TCI, Chem-Impex, AK Scientific) provides a reliable quality benchmark for procurement .

Quality control Purity specification Melting point GC analysis Procurement

Synthetic Route Documentation: SNAr Displacement of Fluorine in Multi-Step Pharmaceutical Syntheses

In a documented multi-step pharmaceutical synthesis, methyl 4-fluoro-3-nitrobenzoate undergoes SNAr displacement of the para-fluorine group with imidazolyl piperidine to yield methyl 4-[4-(5-methyl-1H-imidazol-4-yl)-1-piperidinyl]-3-nitrobenzoate [1]. This transformation leverages the fluorine atom as a leaving group in nucleophilic aromatic substitution, a reactivity mode that is uniquely enabled by the para-fluoro substitution pattern and is not accessible with non-fluorinated or para-chloro analogs under the same conditions [2]. The reaction proceeds efficiently and is followed by nitro group reduction and subsequent amide coupling steps [1].

SNAr reaction Fluorine displacement Piperidine coupling Drug synthesis Imidazole derivatives

Methyl 4-Fluoro-3-Nitrobenzoate: Priority Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of STING Antagonists and GLP-1R Modulators via SNAr Coupling Pathways

Based on patent evidence in WO-2021161230-A1 (STING antagonists) and WO-2021081207-A1 (GLP-1R modulators), methyl 4-fluoro-3-nitrobenzoate serves as a strategic building block for constructing pharmaceutical candidates targeting cancer immunotherapy and metabolic diseases . The para-fluorine atom enables SNAr displacement with nitrogen nucleophiles—such as piperidine derivatives—to install key pharmacophoric elements, as demonstrated in the synthesis of imidazolyl-piperidinyl benzoate intermediates [1]. Procurement of this compound supports drug discovery programs in these specific therapeutic areas where fluorine substitution enhances metabolic stability and target binding. [1]

Nitrification Inhibition Studies Requiring Fluorine-Specific Selectivity Profile

For agricultural biochemistry and environmental microbiology research investigating nitrification enzyme inhibition, methyl 4-fluoro-3-nitrobenzoate offers a halogen-specific selectivity profile distinct from its 4-chloro analog (MCNB) . While MCNB exhibits higher inhibitory potency, MFNB provides a fluorine-containing tool compound that retains ester functionality and demonstrates high selectivity for nitrification without significant off-target effects on esterification or kinases . This makes MFNB the preferred choice when fluorine's unique electronic and metabolic properties are required for structure-activity relationship (SAR) studies or when ester hydrolysis is a desirable metabolic pathway.

Construction of Fluorinated Heterocyclic Libraries via Nitro Reduction-Amine Coupling Sequences

The meta-nitro group in methyl 4-fluoro-3-nitrobenzoate enables chemoselective reduction to the corresponding 4-fluoro-3-aminobenzoate, an aniline building block that serves as a versatile precursor for amide bond formation, sulfonamide synthesis, and heterocycle construction . This transformation is central to the synthesis of benzimidazole derivatives and other nitrogen-containing heterocycles, as exemplified in the preparation of estrogen receptor β selective ligands [1]. The combination of para-fluorine (for lipophilicity and metabolic stability) and meta-nitro (for reduction to amine) creates a unique bifunctional scaffold that supports parallel library synthesis of functionalized diaminobenzamides and related pharmacophores. [1]

Fluorine-Containing Building Block Procurement for PGDH Inhibitor Development Programs

Patent WO-2021151014-A1 explicitly cites methyl 4-fluoro-3-nitrobenzoate in the synthesis of PGDH (phosphoglycerate dehydrogenase) inhibitors, a target implicated in cancer metabolism and other proliferative disorders . The compound's intermediate LogP (1.7–2.04) [1] positions it favorably for drug candidates requiring balanced lipophilicity—sufficiently lipophilic for membrane permeability (compared to non-fluorinated analogs with LogP ~1.3) yet not excessively lipophilic to the point of causing solubility or toxicity concerns (unlike chloro analogs with higher LogP values) [2]. Procurement of this building block directly supports medicinal chemistry efforts in this emerging therapeutic area. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-fluoro-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.